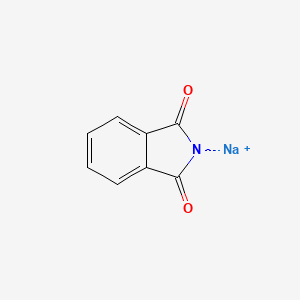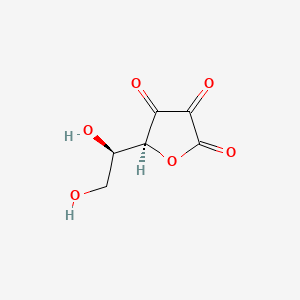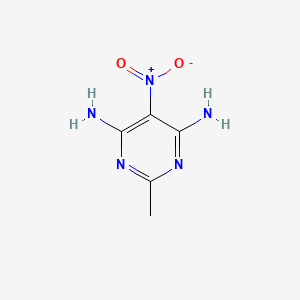
3-(1H-1,2,4-Triazole-1-yl)-D-alanine
概要
説明
“3-(1H-1,2,4-Triazole-1-yl)-D-alanine” is a derivative of 1,2,4-triazole. 1,2,4-Triazole derivatives have been found to exhibit a wide range of biological activities, including acting as Strigolactone (SL) biosynthesis inhibitors . SL biosynthesis inhibitors have shown impressive activity in increasing shoot branching and inhibiting seed germination of root parasitic plants .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “this compound”, often involves the use of 1H-1,2,4-triazole, K2CO3, and acetone . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “this compound” is based on the 1,2,4-triazole ring. This ring is a five-membered tri-nitrogen aromatic heterocyclic structure, which can form diverse weak interactions such as coordination, hydrogen bonds, ion-dipole, cation-π, π-π stacking, hydrophobic effect, and van der Waals force .Chemical Reactions Analysis
1,2,4-Triazole derivatives have been found to play a key role in suppressing shoot branching. They act as Strigolactone (SL) biosynthesis inhibitors, affecting the growth of plants .作用機序
Target of Action
It’s worth noting that 1,2,4-triazole derivatives have been reported to exhibit a broad range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammation activities . These activities suggest that the compound may interact with multiple targets, depending on the specific derivative and its functional groups.
Mode of Action
The unique structure of the triazole ring allows its derivatives to form diverse weak interactions such as coordination, hydrogen bonds, ion-dipole, cation-π, π-π stacking, hydrophobic effect, and van der waals force . These interactions enable the compound to bind with a variety of enzymes and receptors in biological systems .
Biochemical Pathways
Some triazole derivatives have been reported to inhibit the activity of the enzyme ent-kaurene oxidase, which catalyzes a three-step oxidation reaction of ent-kaurene to ent-kaurenoic acid, a biosynthetic precursor of gibberellin . This suggests that 3-(1H-1,2,4-Triazole-1-yl)-D-alanine may also affect similar biochemical pathways.
Pharmacokinetics
The drug-likeness of a similar compound was investigated by predicting its pharmacokinetic properties . This suggests that similar studies could be conducted for this compound to understand its ADME properties and their impact on bioavailability.
Result of Action
Some 1,2,4-triazole derivatives have been reported to exhibit potent inhibitory activities against cancer cell lines . These compounds inhibited the proliferation of cancer cells by inducing apoptosis . This suggests that this compound may have similar effects.
実験室実験の利点と制限
One of the advantages of 3-(1H-1,2,4-Triazole-1-yl)-D-alanine is its ability to exhibit potent antimicrobial, antifungal, and anticancer activities at low concentrations, making it a promising candidate for drug development. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for the study of 3-(1H-1,2,4-Triazole-1-yl)-D-alanine. One potential area of research is the development of this compound-based drugs for the treatment of bacterial and fungal infections, as well as cancer. Another area of research is the exploration of the mechanism of action of this compound, which could lead to the development of new drugs with improved efficacy and safety profiles. Additionally, the development of new synthesis methods for this compound could lead to the production of larger quantities of this compound, which could facilitate its use in drug development.
科学的研究の応用
3-(1H-1,2,4-Triazole-1-yl)-D-alanine has been extensively studied for its potential use in the development of new drugs. It has been found to exhibit potent antimicrobial activity against a wide range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). This compound has also been found to exhibit antifungal activity against Candida albicans and Aspergillus fumigatus. In addition, this compound has been found to exhibit anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells.
Safety and Hazards
特性
IUPAC Name |
(2R)-2-amino-3-(1,2,4-triazol-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c6-4(5(10)11)1-9-3-7-2-8-9/h2-4H,1,6H2,(H,10,11)/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWFTOJHOHJIMQ-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NN(C=N1)C[C@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




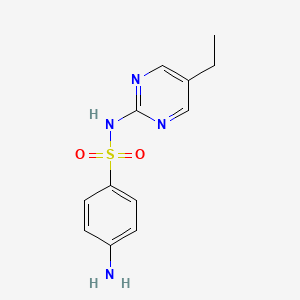


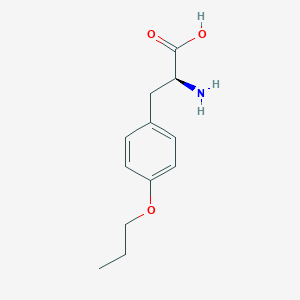
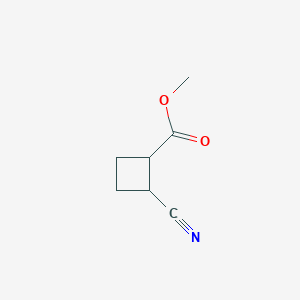

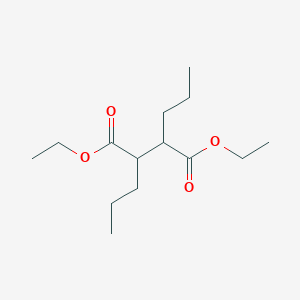

![(3Z)-5-methyl-3-[[5-(4-methylphenyl)furan-2-yl]methylidene]furan-2-one](/img/structure/B3327302.png)
